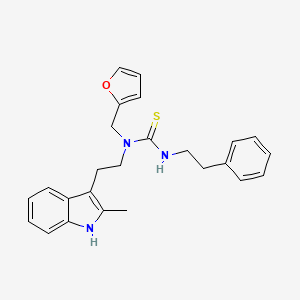

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a furan ring, an indole moiety, and a phenethyl group, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine. The resulting intermediate is further reacted with phenethyl isothiocyanate under controlled conditions to yield the final thiourea compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for its intended use.

Análisis De Reacciones Químicas

Condensation Reaction for Thiourea Formation

A general approach involves reacting a primary amine with thiourea or a thiocyanate. For example:

-

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea ( ) forms via the reaction of 2-methylbenzylamine with furfurylthiourea under basic conditions (e.g., NaH in DMF).

-

1-Ethyl-3-(furan-2-ylmethyl)thiourea ( ) is synthesized by condensing ethylamine with furfurylthiourea.

For the target compound, a plausible route involves:

-

Amination : Reacting phenethylamine with a thiocyanate.

-

Alkylation : Introducing the furan-2-ylmethyl and indole-ethyl groups via nucleophilic substitution or coupling reactions.

Bromination Reactions

In related furan derivatives, N-bromosuccinimide (NBS) in DMF is used for regioselective bromination ( ):

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Bromination of 2-acetylfuran | 50.4–61% | NBS in DMF, 0–20°C, 24h |

| Bromination of furan derivatives | 28–44.5% | NBS in DMF, room temperature, 0.5–5h |

These conditions highlight the importance of solvent and temperature in controlling regioselectivity.

Thiourea Group Reactivity

Thioureas are nucleophilic and participate in:

-

Cyclization : Intramolecular reactions to form heterocycles.

-

Metal coordination : Binding to transition metals (e.g., copper, zinc).

Furan-2-ylmethyl Group Stability

Furan rings are prone to electrophilic substitution. In 2-acetylfuran derivatives ( ), bromination occurs at the 5-position due to activating effects of the ketone group.

NMR and Mass Spectroscopy

For 1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea ( ):

-

1H NMR : δ 2.45 (s, 3H), 6.49 (d, J=3.9 Hz), 7.12 (d, J=3.6 Hz).

-

13C NMR : δ 8185.4, 154.4, 128.2, 118.9.

-

MS : m/z 188 (M+H)+.

Chromatographic Purification

Common methods include flash column chromatography with ethyl acetate/hexane mixtures ( ).

Challenges and Considerations

-

Regioselectivity : Controlling substitution patterns in furan and indole rings.

-

Stability : Thioureas may undergo hydrolysis or oxidation under basic/acidic conditions.

-

Scalability : Multi-step syntheses require optimization for industrial use.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thiourea derivatives could effectively target specific pathways involved in cancer cell survival, leading to enhanced therapeutic outcomes .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds possess inhibitory effects against a range of bacterial and fungal strains. This opens avenues for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of indole-based compounds. The indole moiety in this compound may contribute to its ability to protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various thiourea derivatives and tested their efficacy against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several indole-based compounds against common pathogens. The findings revealed that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of neurotransmitter receptors in neurological studies.

Comparación Con Compuestos Similares

Similar Compounds

1-(furan-2-ylmethyl)-3-phenethylthiourea: Lacks the indole moiety, making it less complex.

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea: Does not contain the furan ring.

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea: Missing the phenethyl group.

Uniqueness

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea is unique due to its combination of a furan ring, an indole moiety, and a phenethyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in various scientific fields.

Actividad Biológica

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea is a compound that has garnered attention due to its potential biological activities. Thiourea derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name: N-(furan-2-ylmethyl)-N'-(2-(2-methyl-1H-indol-3-yl)ethyl)-N,N'-diphenylthiourea . Its molecular formula is C19H22N2OS, with a molecular weight of approximately 342.45 g/mol. The structure includes a furan ring, an indole moiety, and a thiourea functional group, which contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiourea groups exhibit significant antibacterial activity against various pathogens. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.00 | High activity against MRSA |

| Escherichia coli | 5.00 | Moderate activity |

| Candida albicans | 10.00 | Moderate activity |

The presence of the furan and indole groups is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration and subsequent antimicrobial action .

Anticancer Activity

The anticancer potential of thiourea derivatives has been highlighted in several studies. The compound's structure allows for interaction with cellular targets involved in cancer progression. Notably, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest: Compounds similar to this thiourea have been shown to arrest cancer cells at the G2/M phase.

- Induction of Apoptosis: Studies indicate that these compounds can trigger programmed cell death in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

The mechanism often involves the disruption of microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Antioxidant Activity

Thiourea derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of sulfur and nitrogen atoms in their structure, which facilitate electron donation.

In assays measuring antioxidant capacity:

- Compounds exhibited IC50 values ranging from 45 µg/mL to 52 µg/mL against ABTS and DPPH radicals, indicating moderate antioxidant activity .

Case Studies

Recent studies have focused on synthesizing novel thiourea derivatives and evaluating their biological activities:

- Study on Antimicrobial Efficacy: A series of thiourea derivatives were synthesized and tested against a panel of bacterial strains. The results showed that specific structural modifications significantly enhanced antibacterial activity.

- Anticancer Evaluation: A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation for clinical applications.

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS/c1-19-22(23-11-5-6-12-24(23)27-19)14-16-28(18-21-10-7-17-29-21)25(30)26-15-13-20-8-3-2-4-9-20/h2-12,17,27H,13-16,18H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGDPGUKLJBPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.